8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-22-15-14(16(25)21-18(22)26)23(17(20-15)19-9-5-11-24)10-6-12-27-13-7-3-2-4-8-13/h2-4,7-8,24H,5-6,9-12H2,1H3,(H,19,20)(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMGLULXVXKYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine-2,6-dione derivatives. This compound has gained attention for its potential biological activities, particularly as an inhibitor of various enzymes, including myeloperoxidase (MPO) and xanthine oxidase (XO). Its molecular formula is , and it possesses a molecular weight of approximately 373.413 g/mol.
Chemical Structure and Properties
The structure of the compound is characterized by a purine ring system with several substituents that are believed to enhance its biological activity. The presence of functional groups such as hydroxyl and amino groups plays a crucial role in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O4 |
| Molecular Weight | 373.413 g/mol |
| CAS Number | 876892-75-0 |
| Purity | Typically ≥ 95% |
Enzyme Inhibition
-
Myeloperoxidase (MPO) Inhibition :
- Studies indicate that this compound exhibits significant inhibitory activity against MPO, an enzyme involved in inflammatory processes. The inhibition of MPO can lead to reduced oxidative stress and inflammation in various pathological conditions.
-
Xanthine Oxidase (XO) Inhibition :
- The compound has also been evaluated for its ability to inhibit XO, an enzyme that catalyzes the conversion of xanthine to uric acid. Inhibition of XO is clinically relevant for managing hyperuricemia and gout.
The mechanism by which this compound exerts its biological effects may involve:
- Competitive Inhibition : The compound likely competes with natural substrates for binding sites on enzymes like MPO and XO.
- Receptor Modulation : It may interact with adenosine receptors or other related pathways that are critical in cellular signaling and metabolism.
Study on MPO Inhibition
A recent study evaluated the inhibitory effects of various purine derivatives on MPO activity. The results demonstrated that this compound significantly reduced MPO activity compared to controls, suggesting its potential therapeutic application in inflammatory diseases.
XO Inhibitory Activity
In another study focused on purine analogs, this compound was shown to exhibit comparable or superior XO inhibitory effects when compared to established inhibitors like allopurinol. The study highlighted the importance of structural modifications in enhancing the inhibitory potency against XO.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, biological activities, and applications of the target compound and its analogues:
Key Observations
Substituent Impact on Activity: The 3-hydroxypropylamino group in the target compound contrasts with imidazole-propylamino in ZINC06444857, which enhances Eg5 inhibition through interactions with Tyr104/Tyr352 residues . Replacing 3-phenoxypropyl (target compound) with naphthylmethyl (ZINC06444857) increases hydrophobicity, likely improving binding in the α4/α6/L11 allosteric pocket of Eg5 . 2-Aminoethylamino (F9) vs.
Biological Target Diversity: Eg5 inhibitors (e.g., ZINC06444857) and MPO inhibitors (e.g., F9) share the purine-dione scaffold but differ in substituent-driven target selectivity . TC227’s hydrazinyl-dihydroxybenzylidene substituent enables trypanothione synthetase inhibition, highlighting the scaffold’s adaptability to diverse enzyme targets .
Synthetic Accessibility: Brominated intermediates (e.g., 8-bromo-3-methylpurine-dione in ) are common precursors for coupling reactions to install 7- and 8-substituents . The target compound’s 3-phenoxypropyl group may be synthesized via nucleophilic substitution or Mitsunobu reactions, similar to methods in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
